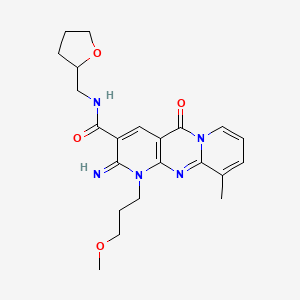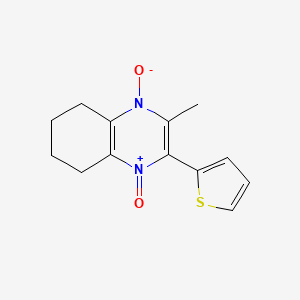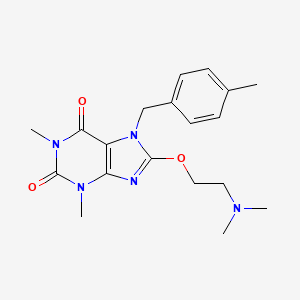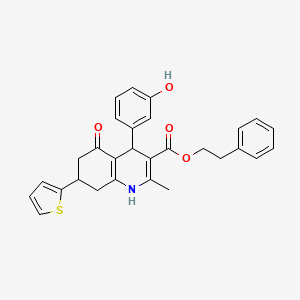![molecular formula C19H18INO4 B11613551 5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11613551.png)
5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic molecule with a complex structure that includes a pyrrole ring, an iodophenyl group, and a dioxane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with appropriate substituted pyrrole derivatives. Meldrum’s acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is synthesized by the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . The iodophenyl group is introduced through electrophilic substitution reactions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalytic systems and optimized reaction parameters would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the iodophenyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using iodine or bromine, nitration using nitric acid, and alkylation using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodophenyl group may enhance binding affinity to specific targets, while the pyrrole and dioxane-dione moieties contribute to the overall activity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, a precursor in the synthesis of the target compound.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, another compound with a similar dioxane-dione structure.
Uniqueness
The uniqueness of 5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the iodophenyl group, in particular, distinguishes it from other similar compounds and may enhance its utility in various applications.
Properties
Molecular Formula |
C19H18INO4 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C19H18INO4/c1-11-9-13(10-16-17(22)24-19(3,4)25-18(16)23)12(2)21(11)15-7-5-14(20)6-8-15/h5-10H,1-4H3 |
InChI Key |
OILKKICPYGKTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=C3C(=O)OC(OC3=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2E)-2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutan-2-ylidene)hydrazinecarboxylate](/img/structure/B11613468.png)
![N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613485.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11613492.png)

![4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B11613499.png)
![N,N-diethyl-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B11613502.png)
![1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11613503.png)
![ethyl 4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11613515.png)
![7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11613518.png)

![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide](/img/structure/B11613521.png)

![N-(3-bromophenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11613528.png)
